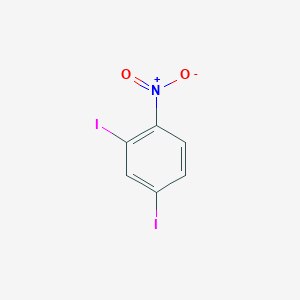

2,4-Diiodo-1-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6303-60-2 |

|---|---|

Molecular Formula |

C6H3I2NO2 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

2,4-diiodo-1-nitrobenzene |

InChI |

InChI=1S/C6H3I2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H |

InChI Key |

VALABLHQPAMOBO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1I)I)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1I)I)[N+](=O)[O-] |

Other CAS No. |

6303-60-2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Diiodo 1 Nitrobenzene

Solid-State Structural Analysis via X-ray Crystallography

While a dedicated single-crystal X-ray diffraction study for 2,4-Diiodo-1-nitrobenzene was not found in the surveyed literature, a comprehensive understanding of its probable solid-state structure can be inferred from the analysis of closely related di-halogenated nitrobenzene (B124822) derivatives. The steric and electronic effects of the iodine and nitro substituents are expected to govern the molecular conformation and crystal packing in a manner analogous to similar structures.

Specific crystal system and space group data for this compound are not available. However, analysis of analogous compounds provides insight into typical packing symmetries for this class of molecules. For instance, the related compound 2,4-dibromo-1-nitrobenzene (B1315249) crystallizes in a monoclinic system with the space group P2₁/c. Another similar molecule, 2,4-dichloro-1-iodo-6-nitrobenzene, has been found to crystallize in the orthorhombic system with the space group Pnma. nih.govresearchgate.net Based on these examples, this compound is anticipated to adopt a relatively low-symmetry crystal system.

Table 1: Crystallographic Data for Analagous Halogenated Nitrobenzenes

| Compound | Crystal System | Space Group |

|---|---|---|

| 2,4-Dibromo-1-nitrobenzene | Monoclinic | P2₁/c |

The conformation of this compound is significantly influenced by the steric hindrance between the bulky iodine atom at the C2 position and the adjacent nitro group at the C1 position. This steric repulsion forces the nitro group to twist out of the plane of the benzene (B151609) ring.

In structurally related compounds with two ortho substituents relative to a nitro group, this dihedral angle is substantial. For example, in 2,4-diiodo-3-nitroanisole, the dihedral angle between the benzene ring and the nitro group is 88.0 (3)°. nih.goviucr.org Similarly, in 2,4-dichloro-1-iodo-6-nitrobenzene, the molecule possesses a mirror plane, forcing the dihedral angle between the nitro group and the benzene ring to be exactly 90°. nih.govresearchgate.net In contrast, when the steric hindrance is less severe, such as in 2,4-dibromo-1-nitrobenzene where the bromine is ortho to the nitro group, the dihedral angle is smaller, at 42.3°. Given the presence of a large iodine atom ortho to the nitro group in this compound, a large dihedral angle, likely approaching 90°, is expected.

The intermolecular packing in the crystal lattice of this compound is expected to be dominated by a combination of weak non-covalent interactions, including halogen bonds, π–π stacking, and other close contacts.

Halogen Bonding: Close contacts between the iodine atoms and the oxygen atoms of the nitro groups (I···O interactions) are a prominent feature in related structures. In 2,4-dichloro-1-iodo-6-nitrobenzene, I···O close contacts of 3.387 (4) Å are observed, helping to form sheets within the crystal. nih.govresearchgate.net Studies on 1,3-diiodo-5-nitrobenzene (B1340216) also highlight the importance of I···I contacts in directing the crystal packing. iucr.org

π–π Stacking: Aromatic π–π stacking interactions between the electron-deficient nitro-substituted benzene rings are another likely packing feature. In the crystal structure of 2,6-diiodo-4-nitroanisole, π–π stacking occurs between inversion-related rings with a centroid–centroid separation of 3.865 (3) Å. researchgate.net

These varied interactions collectively stabilize the three-dimensional supramolecular architecture of the crystal.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Assessment

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent bands are associated with the nitro (NO₂) group, the aromatic ring, and the carbon-iodine bonds.

Nitro Group Vibrations: The nitro group gives rise to two strong and distinct stretching vibrations: the asymmetric stretch (ν_as_(NO₂)) and the symmetric stretch (ν_s_(NO₂)). For similar nitrobenzene compounds, these bands appear in the regions of 1520-1560 cm⁻¹ and 1345-1355 cm⁻¹, respectively.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. The C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹ (usually 3050-3100 cm⁻¹). vscht.cz The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

Carbon-Iodine Vibrations: The C-I stretching vibrations occur at low frequencies, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| NO₂ Asymmetric Stretch | ~1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | ~1345 - 1355 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While the principles differ, it also probes the vibrational modes of the molecule. The selection rules for Raman activity often mean that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In this compound, the symmetric vibrations and vibrations of more polarizable bonds are expected to be particularly Raman active.

Nitro Group Vibrations: The symmetric stretch of the nitro group (ν_s_(NO₂)) around 1350 cm⁻¹ is typically a very strong band in the Raman spectrum of nitroaromatic compounds.

Aromatic Ring Vibrations: The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, usually give rise to a strong Raman band.

Carbon-Iodine Vibrations: The C-I bond is highly polarizable due to the large electron cloud of the iodine atom. Consequently, the C-I stretching vibration is expected to produce a strong signal in the low-frequency region of the Raman spectrum.

The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, confirming its structure and functional groups. nih.govsigmaaldrich.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dibromo-1-nitrobenzene |

| 2,4-Dichloro-1-iodo-6-nitrobenzene |

| 1,3-Diiodo-5-nitrobenzene |

| 2,4-Diiodo-3-nitroanisole |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Electronic Environment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity of atoms and the electronic effects of the substituents can be obtained.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are significantly influenced by the strong electron-withdrawing nature of the nitro group (-NO₂) and the deshielding effects of the two iodine atoms. The substitution pattern on the benzene ring dictates the multiplicity and coupling constants (J) of these signals.

The proton adjacent to the nitro group and between the two iodo substituents (H-3) is expected to be the most deshielded due to the anisotropic effect of the nitro group and the inductive effects of the adjacent iodine atoms. The proton ortho to the nitro group (H-5) and the proton meta to the nitro group (H-6) will appear at distinct chemical shifts, influenced by their relative positions to the substituents. The coupling patterns, specifically the ortho, meta, and para coupling constants, are critical for unambiguous assignment.

Due to the absence of readily available experimental spectra in the public domain, a predicted ¹H NMR spectrum provides valuable insight into the expected chemical shifts and coupling patterns. The predicted data, typically generated using computational algorithms that consider the effects of the various functional groups, serve as a reliable guide for experimental analysis. science.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.50 | d | J = 2.0 |

| H-5 | 8.15 | dd | J = 8.5, 2.0 |

| H-6 | 7.40 | d | J = 8.5 |

Note: Data is predicted and may vary from experimental values. The solvent is typically CDCl₃.

The ¹³C NMR spectrum of this compound provides further structural confirmation by revealing the electronic environment of each of the six carbon atoms in the benzene ring. sigmaaldrich.comnih.gov The chemical shifts are influenced by the substituents, with the carbons directly attached to the nitro group (C-1) and the iodine atoms (C-2, C-4) showing the most significant shifts.

The carbon bearing the nitro group (C-1) is expected to be significantly deshielded and appear at a downfield chemical shift. nih.gov Conversely, the carbons attached to the heavy iodine atoms (C-2 and C-4) experience a strong shielding effect, known as the "heavy atom effect," causing their signals to appear at relatively upfield chemical shifts compared to what would be expected based on inductive effects alone. The remaining carbon atoms (C-3, C-5, and C-6) will have distinct chemical shifts based on their proximity to the electron-withdrawing nitro group and the iodine atoms.

As with ¹H NMR, predicted ¹³C NMR data is invaluable for spectral assignment in the absence of experimental data. nih.govrsc.orgnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 150.5 |

| C-2 | 95.8 |

| C-3 | 145.2 |

| C-4 | 92.1 |

| C-5 | 132.0 |

| C-6 | 128.5 |

Note: Data is predicted and may vary from experimental values. The solvent is typically CDCl₃.

For this compound, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the nitro group. The chemical shift of the ¹⁵N nucleus in nitroaromatic compounds is highly sensitive to the electronic effects of other substituents on the aromatic ring. aip.org The presence of two electron-withdrawing iodine atoms is expected to influence the ¹⁵N chemical shift, providing a unique spectral signature. Generally, the ¹⁵N chemical shifts for nitroaromatic compounds appear in a specific region, and theoretical calculations can be used to predict these values with reasonable accuracy. aip.org This technique is particularly useful for studying the electronic structure and can aid in differentiating isomers.

While not directly applicable to the parent compound, ¹⁹F NMR would be a crucial analytical tool for characterizing fluorinated derivatives of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation, which provides a characteristic fingerprint for the compound. researchgate.net

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (374.90 g/mol ). epa.gov The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and the nitroso group (-NO, 30 Da), which are common fragmentation pathways for nitroaromatic compounds. aip.orgchemicalbook.com Subsequent fragmentation would likely involve the loss of one or both iodine atoms (I, 127 Da). nist.gov The presence of iodine would be readily identifiable by its characteristic isotopic signature.

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | m/z (for ¹²⁷I) | Description |

| [C₆H₃I₂NO₂]⁺˙ | 375 | Molecular Ion (M⁺˙) |

| [C₆H₃I₂O]⁺˙ | 345 | Loss of NO |

| [C₆H₃I₂]⁺˙ | 329 | Loss of NO₂ |

| [C₆H₃INO₂]⁺ | 248 | Loss of I |

| [C₆H₃I]⁺˙ | 202 | Loss of I and NO₂ |

| [C₆H₃]⁺ | 75 | Loss of both I and NO₂ |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, large, and non-volatile molecules. nih.gov However, conventional ESI faces challenges when analyzing nonpolar or low-polarity compounds like this compound, as they lack functional groups that are easily protonated or deprotonated. nih.gov Consequently, achieving efficient ionization of this compound by standard ESI methods is difficult.

To overcome these limitations, alternative atmospheric pressure ionization techniques may be more suitable. For instance, Atmospheric Pressure Chemical Ionization (APCI) is often used for the analysis of less polar compounds. For halogenated nitroaromatic compounds, negative-ion mode APCI can be effective, potentially leading to the formation of molecular anions or fragment ions through electron capture or substitution reactions. rsc.org Furthermore, recent advancements in combining ESI with plasma-based ionization sources show promise for expanding the range of detectable molecules to include nonpolar species. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. For aromatic compounds like this compound, this method provides valuable insights into the electronic transitions between different energy levels within the molecule upon absorption of UV or visible light. The resulting spectrum is a function of the molecular structure, particularly the arrangement of chromophores and auxochromes.

In this compound, the nitro group (-NO₂) acts as a primary chromophore, a group of atoms responsible for the absorption of light. The benzene ring itself is also a chromophore. The iodine atoms act as auxochromes, which are substituents on the chromophore that modify the wavelength (λmax) and intensity (εmax) of the absorption.

The electronic spectrum of substituted benzenes is derived from the transitions of the benzene molecule itself. Typically, benzene exhibits strong absorptions due to π → π* transitions. youtube.com The presence of substituents like the nitro group and iodine atoms significantly modifies these transitions. The nitro group, being a strong electron-withdrawing group, and the iodine atoms introduce several key electronic transitions, primarily of the π → π* and n → π* types. uni-muenchen.deuou.ac.in

π → π Transitions:* These are high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the conjugated π-system of the benzene ring and the nitro group. uni-muenchen.de These transitions are typically observed at shorter wavelengths (higher energy).

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as one of the lone pairs on the oxygen atoms of the nitro group, to a π* antibonding orbital. uou.ac.in Compared to π → π* transitions, n → π* transitions are generally of much lower intensity and occur at longer wavelengths (lower energy). uni-muenchen.deuou.ac.in

The specific absorption bands for this compound are influenced by the combined electronic effects of its substituents. The electron-withdrawing nitro group extends the conjugation of the benzene ring, which typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzene. The iodine atoms, through their inductive electron-withdrawing effect and the "heavy atom effect," further influence the spectral properties. The heavy atom effect can increase the probability of certain transitions, including spin-forbidden transitions like singlet-triplet absorptions, although these are usually very weak. acs.org

The table below presents representative UV-Vis absorption data for analogous nitroaromatic compounds to infer the expected spectral regions for this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) | Transition Assignment | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | n-hexane | ~250 | ~10,000 | π → π | uni-muenchen.de |

| Nitrobenzene | n-hexane | ~350 | ~100 | n → π | uni-muenchen.de |

| 2,4-Dichloronitrobenzene | Not Specified | >290 | Not Specified | Chromophoric Absorption | iarc.fr |

Based on these analogs, the UV-Vis spectrum of this compound is predicted to exhibit a high-intensity π → π* transition below 300 nm and a low-intensity, longer-wavelength n → π* transition. The exact positions of these bands would be modulated by the strong electron-withdrawing and heavy-atom characteristics of the two iodine substituents.

Computational and Theoretical Chemistry Investigations of 2,4 Diiodo 1 Nitrobenzene

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries and understanding electronic properties.

Selection of Appropriate Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For nitroaromatic compounds, the B3LYP functional, which is a hybrid functional, is commonly employed as it provides a good balance between accuracy and computational cost.

Regarding basis sets, a common choice for molecules containing heavy atoms like iodine is the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential. This basis set treats the core electrons of heavy atoms with an effective potential, which simplifies calculations while maintaining accuracy. For lighter atoms like carbon, hydrogen, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are frequently used. The inclusion of polarization (d,p) and diffuse (+) functions is crucial for accurately describing the electronic distribution, especially in molecules with electronegative atoms and potential for weak interactions.

Conformational Analysis and Stability

The primary conformational flexibility in 2,4-diiodo-1-nitrobenzene arises from the rotation of the nitro group relative to the benzene (B151609) ring. Due to steric hindrance from the adjacent iodine atom at the 2-position, the nitro group is expected to be twisted out of the plane of the benzene ring. DFT calculations would be essential to determine the dihedral angle of this twist in the most stable conformation. The potential energy surface for the rotation of the C-N bond would reveal the energy barrier to rotation and confirm the lowest energy conformer. It is anticipated that the planar conformation would be a high-energy transition state.

Molecular Orbital Theory Analyses

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in determining the chemical reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

For this compound, the HOMO is expected to be localized primarily on the iodinated benzene ring, with significant contributions from the p-orbitals of the iodine and carbon atoms. The presence of the electron-donating iodine atoms would raise the energy of the HOMO compared to unsubstituted nitrobenzene (B124822).

Conversely, the LUMO is anticipated to be predominantly centered on the nitro group and the aromatic ring. The strongly electron-withdrawing nature of the nitro group dictates the localization of the LUMO on the N-O bonds and the π* system of the ring. The distribution of these frontier orbitals is a key determinant of the molecule's behavior in chemical reactions.

Energy Gaps and Electronic Reactivity Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of both electron-donating iodine atoms and the electron-withdrawing nitro group would influence the HOMO-LUMO gap. DFT calculations would provide a quantitative value for this energy gap, offering insights into its kinetic stability and electronic excitation properties. This information is valuable for predicting its reactivity towards nucleophiles and electrophiles.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would show a region of significant negative electrostatic potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the benzene ring and potentially in the regions of the iodine atoms due to the "sigma-hole" phenomenon, making them susceptible to nucleophilic attack. The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions.

Calculation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are derived from conceptual Density Functional Theory (DFT) and provide a quantitative measure of the stability and reactivity of a molecule. These descriptors are crucial for understanding how a molecule will interact with other chemical species.

The electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a compound. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) describes the tendency of a molecule to donate electrons.

A comprehensive search of the scientific literature did not yield specific calculated values for the electrophilicity and nucleophilicity indices of this compound. Theoretical studies on other nitroaromatic compounds suggest that the presence of the electron-withdrawing nitro group generally increases the electrophilicity of the aromatic ring. The iodine substituents would also influence these indices through their electronic effects. However, without specific computational studies on this compound, precise quantitative values for these descriptors are not available.

Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory. Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution or charge transfer. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered to be chemically hard. Chemical softness is the reciprocal of hardness and indicates a molecule's polarizability and readiness to undergo chemical reactions.

Specific computational data for the chemical hardness and softness of this compound are not available in the reviewed literature. General principles suggest that the large iodine atoms and the nitro group would significantly influence the HOMO-LUMO gap and thus the hardness and softness of the molecule.

Table 4.4.2: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Calculated Value |

| Electrophilicity Index | ω | Data not available |

| Nucleophilicity Index | N | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

Note: A thorough literature search did not reveal specific computational data for these descriptors for this compound.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in predicting the NLO properties of molecules.

Polarizability (α) describes the deformation of the electron cloud of a molecule in the presence of an external electric field. It is a measure of the "softness" of the electron distribution. Molecules with high polarizability are generally expected to exhibit significant NLO responses.

No specific theoretical calculations for the polarizability (α) of this compound were found in the scientific literature. For related nitroaromatic compounds, the polarizability is influenced by the extent of π-conjugation and the presence of electron-donating and electron-withdrawing groups.

The first (β) and second (γ) hyperpolarizabilities are tensor quantities that describe the non-linear response of a molecule to an applied electric field. A non-zero first hyperpolarizability is a prerequisite for second-order NLO phenomena like second-harmonic generation. The third-order NLO response is related to the second hyperpolarizability.

Detailed theoretical studies providing calculated values for the first and second hyperpolarizabilities of this compound are not present in the available literature. Such calculations would require sophisticated quantum chemical methods to accurately capture the electronic response of this heavily substituted aromatic system.

Table 4.5: Calculated Non-Linear Optical (NLO) Properties for this compound

| Property | Symbol | Calculated Value |

| Polarizability | α | Data not available |

| First Hyperpolarizability | β | Data not available |

| Second Hyperpolarizability | γ | Data not available |

Note: A comprehensive literature search did not yield specific computational data for the NLO properties of this compound.

Simulations of Spectroscopic Data (e.g., IR, NMR, UV-Vis)

Computational simulations of spectra are invaluable for interpreting experimental data and for the structural elucidation of compounds. Methods like DFT can be used to predict vibrational frequencies (IR), nuclear magnetic shielding constants (NMR), and electronic transitions (UV-Vis).

A search of computational chemistry databases and the scientific literature did not reveal any published simulated IR, NMR, or UV-Vis spectra for this compound. Such simulations would be valuable for confirming the identity and purity of synthesized samples and for understanding the electronic and vibrational structure of the molecule. The complexity of the molecule, with two heavy iodine atoms, would necessitate the use of appropriate theoretical models and basis sets to achieve accurate spectral predictions.

Table 4.6: Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Simulated Data |

| Infrared (IR) Spectroscopy | No simulated spectra available |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | No simulated spectra available |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | No simulated spectra available |

Note: A thorough search of the literature did not uncover any published simulated spectroscopic data for this compound.

Ab Initio and Quantum Chemical Approaches for Energetic Profiles

Theoretical investigations into the energetic profiles of molecules like this compound rely on sophisticated computational methods to predict their structure, stability, and reactivity. Ab initio and quantum chemical approaches are at the forefront of these investigations, providing a foundational understanding of molecular behavior from first principles, without reliance on empirical data. These methods solve the electronic Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its chemical properties.

For nitroaromatic compounds, density functional theory (DFT) and time-dependent DFT (TD-DFT) are particularly powerful tools. researchgate.net These methods are used to calculate electronic excitation energies and map out potential energy surfaces for various electronic states, including the ground state (S₀), the first excited singlet state (S₁), and triplet states (T₁ and T₂). researchgate.net Such calculations can elucidate the geometric and energetic characteristics of excited-state minima, reaction coordinates, and regions of nonadiabatic transitions, where the system can switch between electronic states. researchgate.net

In the case of a related molecule, nitrobenzene, ab initio studies have shown that upon electronic excitation to the S₁ state, the molecule undergoes geometric distortions, specifically an out-of-plane rotation and pyramidalization of the nitro group. researchgate.net This relaxation pathway is crucial as it can lead to a nonadiabatic region where the S₁, S₀, and T₂ states are nearly degenerate. researchgate.net In this region, strong spin-orbit coupling can facilitate intersystem crossing, primarily quenching the S₁ population to the T₂ state. researchgate.net This theoretical insight is vital for understanding the photochemistry of nitroaromatic compounds. researchgate.net

The computational investigation of reaction intermediates is another key application of these methods. For instance, in the electrophilic aromatic substitution of nitrobenzene, the relative stability of the possible cationic intermediates (Wheland intermediates) determines the regioselectivity of the reaction. nih.govnih.govchemrxiv.org Ab initio calculations can accurately predict the relative energies of these intermediates, explaining why the meta-substituted product is overwhelmingly favored in standard conditions. nih.govacs.org Outside an optical cavity, the meta-substituted intermediate for the bromination of nitrobenzene is calculated to be about 2 kcal/mol more stable than the ortho intermediate and approximately 5 kcal/mol more stable than the para intermediate. acs.org

These computational approaches provide a detailed picture of the energetic landscape of a molecule and its reactions, offering insights that are often difficult to obtain through experimental means alone.

Cavity Quantum Electrodynamics (QED) Effects on Reactivity and Selectivity

Recent advancements in theoretical and computational chemistry have explored the intriguing possibility of altering chemical reactivity and selectivity by coupling molecules to the quantized radiation field of an optical cavity. nih.govnih.govchemrxiv.orgchemrxiv.org This field, known as polaritonic chemistry or cavity quantum electrodynamics (QED), has demonstrated the potential to modify the ground-state potential energy surfaces of molecules, thereby influencing reaction outcomes. unibo.itarxiv.org

When a molecule is placed inside an optical cavity, its electronic and vibrational states can strongly couple with the cavity's electromagnetic modes, leading to the formation of hybrid light-matter states called polaritons. acs.org This strong coupling can be achieved even when the cavity is not in resonance with a specific molecular transition, a phenomenon driven by quantum vacuum fluctuations. nih.govacs.org The interaction between the molecule and the cavity can lead to a reorganization of the molecular charge distribution, which in turn can alter the relative energies of reaction intermediates and transition states. nih.govchemrxiv.orgchemrxiv.org

Striking theoretical predictions have been made for the electrophilic bromination of nitrobenzene, a classic example of an electrophilic aromatic substitution reaction that typically yields the meta-substituted product with high selectivity. nih.govacs.org Ab initio cavity QED calculations have shown that by strongly coupling this reaction to an optical cavity, the ground-state selectivity can be fundamentally altered to favor the formation of ortho- or para-substituted products, which are not significantly formed outside the cavity. nih.govnih.govchemrxiv.orgacs.orgchemrxiv.org

The change in selectivity is attributed to the modification of the relative energies of the cationic Wheland intermediates inside the cavity. nih.govnih.govchemrxiv.org The strong coupling mixes the character of electronic excited states into the polaritonic ground state, which can stabilize the otherwise high-energy intermediates leading to the ortho and para products. acs.orgchemrxiv.org The extent of this modification depends on controllable parameters of the cavity, such as its mode volume and frequency, as well as the orientation of the molecule with respect to the cavity's electric field polarization. acs.org

For example, with a cavity frequency of ωc = 1.8 eV and a mode volume of V = 0.15 nm³, theoretical calculations predict that the energy of the ortho intermediate can be lowered by as much as 6.74 kcal/mol relative to the meta intermediate, while the para intermediate can be stabilized by 2.24 kcal/mol. acs.org This demonstrates the potential of cavity QED to not only influence reaction rates but also to steer reactions towards thermodynamically and kinetically less favorable pathways, opening up new avenues for chemical synthesis.

| Parameter | Value | Relative Energy Change (vs. meta) |

|---|---|---|

| Ortho Intermediate | ||

| Cavity Frequency (ωc) | 1.8 eV | -6.74 kcal/mol |

| Mode Volume (V) | 0.15 nm³ | |

| Para Intermediate | ||

| Cavity Frequency (ωc) | 1.8 eV | -2.24 kcal/mol |

| Mode Volume (V) | 0.15 nm³ |

Intermolecular Interactions and Supramolecular Assembly of 2,4 Diiodo 1 Nitrobenzene

Investigation of Halogen Bonding (XB) Interactions in Solid and Solution States

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.

Nature and Strength of I···O Interactions

In 2,4-diiodo-1-nitrobenzene, the iodine atoms, being highly polarizable, are potent halogen bond donors. The nitro group, with its electronegative oxygen atoms, serves as an excellent halogen bond acceptor. Consequently, strong intermolecular I···O interactions are anticipated to be a dominant feature in the solid-state structure of this compound. These interactions are primarily electrostatic in nature but also have significant contributions from polarization and dispersion forces.

Studies on analogous compounds provide insight into the expected characteristics of these interactions. For instance, in the crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene, a close contact between an iodine atom and the oxygen atoms of a nitro group is observed, with an I···O distance of 3.387 Å. This distance is significantly shorter than the sum of the van der Waals radii of iodine and oxygen, indicating a strong interaction. Computational studies on halogen bonding between nitrobenzene (B124822) and halogens further support the formation of these stable complexes. Density Functional Theory (DFT) calculations have shown that the interaction energies for such bonds can range from -14 to -18 kJ/mol, highlighting their significance in molecular assembly. The strength of the I···O bond is influenced by the electron-withdrawing nature of the nitro group, which enhances the positive character of the σ-hole on the iodine atoms.

Table 1: Comparison of I···O Interaction Distances in Related Compounds

| Compound | I···O Distance (Å) |

| 2,4-dichloro-1-iodo-6-nitrobenzene | 3.387 |

| This compound (expected) | Shorter than van der Waals sum (~3.50 Å) |

Influence of Halogen Bonding on Crystal Packing and Molecular Recognition

The directionality of I···O halogen bonds plays a crucial role in dictating the crystal packing and molecular recognition patterns. These interactions can lead to the formation of well-defined supramolecular synthons, which are repeating structural motifs that guide the assembly of molecules into larger architectures. In related halogenated nitrobenzenes, halogen bonds are observed to direct the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

For example, in 2,4-dichloro-1-iodo-6-nitrobenzene, the I···O interactions link molecules into sheets. The specific geometry of the halogen bond, with the C-I···O angle approaching linearity (around 180°), ensures a predictable and robust assembly. It is therefore highly probable that this compound will exhibit similar supramolecular motifs, where the I···O interactions are the primary driving force for the formation of its crystal lattice. This directional nature is fundamental to the principles of crystal engineering, allowing for the design of materials with specific packing arrangements and properties.

Role of Hydrogen Bonding in Supramolecular Architectures

Although individually weaker than conventional hydrogen bonds, the cumulative effect of multiple C-H···O interactions can be significant in stabilizing the crystal structure. In many nitroaromatic compounds, these weak hydrogen bonds are instrumental in forming layered structures and providing additional stability to the packing arrangement directed by stronger interactions. For instance, in the crystal structure of 1,3-dichloro-5-nitrobenzene, a bifurcated C-H···O(nitro) close contact is observed, which contributes to the cohesive energy of the crystal. A survey of nitro compounds has shown that C-H···O hydrogen bond patterns are a recurring motif in their supramolecular assembly. Therefore, it is reasonable to expect that such interactions will play a secondary, yet important, role in the solid-state structure of this compound, working in concert with halogen bonds to define the final crystal packing.

Aromatic π-π Stacking Interactions and Their Contribution to Assembly

Aromatic π-π stacking interactions are another significant non-covalent force that is expected to influence the supramolecular assembly of this compound. These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. The presence of both electron-donating (iodine) and electron-withdrawing (nitro) groups on the benzene (B151609) ring can modulate the quadrupole moment of the aromatic system, influencing the geometry and strength of the π-π stacking.

In many halogenated nitrobenzenes, π-π stacking is a key feature of their crystal structures, often leading to columnar or layered arrangements. Computational studies on 1,3-diiodo-5-nitrobenzene (B1340216) have revealed that π-stacked interactions are the major energetically attractive intermolecular force between adjacent molecules. These interactions can occur in a face-to-face or offset (displaced) manner. The presence of fluorine has been shown to disrupt typical π-π stacking in halobenzenes, favoring offset or edge-to-face arrangements. While iodine is less electronegative than fluorine, the interplay between the bulky iodine atoms and the nitro group in this compound will likely favor an offset stacking geometry to minimize steric hindrance and optimize electrostatic interactions.

Table 2: Contribution of Different Interactions to Supramolecular Assembly

| Interaction Type | Expected Role in this compound Assembly |

| I···O Halogen Bonding | Primary directional force, formation of synthons (chains/sheets) |

| C-H···O Hydrogen Bonding | Secondary stabilizing force, linking primary motifs |

| π-π Stacking | Significant cohesive force, formation of columnar or layered structures |

Design and Characterization of Co-crystals and Supramolecular Frameworks

The predictable and directional nature of halogen bonding makes this compound a promising building block for the design of co-crystals and supramolecular frameworks. Co-crystallization involves combining two or more different neutral molecules in a crystalline lattice through non-covalent interactions. By selecting appropriate co-formers that can act as strong halogen bond acceptors (e.g., pyridines, N-oxides), it is possible to engineer novel solid-state materials with tailored properties.

Computational Modeling of Non-Covalent Interactions

Computational modeling, particularly using Density Functional Theory (DFT), is an invaluable tool for investigating the non-covalent interactions in molecules like this compound, especially when experimental data is scarce. DFT methods, often incorporating dispersion corrections, can accurately predict the geometries and energies of intermolecular interactions.

For the system of this compound, computational approaches can be used to:

Calculate the molecular electrostatic potential (MEP) surface to visualize the σ-holes on the iodine atoms and the negative potential on the nitro group, thus predicting the sites for halogen and hydrogen bonding.

Optimize the geometry of dimers and larger clusters to determine the preferred modes of interaction and the corresponding binding energies for halogen bonding, hydrogen bonding, and π-π stacking.

Perform periodic DFT calculations to predict the crystal structure and lattice energy, providing insights into the most stable packing arrangement.

Studies on similar systems have validated the use of functionals like B97-D and ωB97X-D for accurately describing these weak interactions. Such computational analyses can provide a detailed, quantitative understanding of the interplay of forces that govern the supramolecular assembly of this compound and guide the rational design of new materials based on this compound.

Reactivity Profiles and Reaction Mechanisms of 2,4 Diiodo 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the ring sufficiently electron-poor to undergo attack by nucleophiles. This process, known as Nucleophilic Aromatic Substitution (SNAr), is a key reaction pathway for 2,4-Diiodo-1-nitrobenzene, primarily due to the activating effect of the nitro group.

Mechanistic Pathways (e.g., Addition-Elimination)

The SNAr reactions of this compound proceed through a well-established two-step addition-elimination mechanism . csbsju.edudiva-portal.orglibretexts.org This pathway is distinct from SN1 and SN2 reactions and involves the temporary disruption of the ring's aromaticity.

Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing an iodine atom (the ipso-carbon). This attack is the slow, rate-determining step of the reaction because it disrupts the stable aromatic sextet of electrons. nih.govstackexchange.com The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . diva-portal.orglibretexts.org

Elimination (Rearomatization): In the second, faster step, the leaving group (an iodide ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the benzene (B151609) ring, leading to the formation of the final substitution product. csbsju.edu

Regioselectivity and Leaving Group Effects (Iodine vs. Other Halogens)

Regioselectivity: In this compound, the nucleophile can potentially attack the carbon at position 2 (ortho to the nitro group) or position 4 (para to the nitro group). Both positions are activated by the nitro group. The ultimate regioselectivity can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. Generally, the para position (C4) is less sterically hindered, which might favor substitution at this site. However, studies on analogous compounds like 2,4-difluoronitrobenzene (B147775) have shown that regioselectivity can be highly dependent on the solvent, with nonpolar solvents sometimes favoring ortho-substitution. semanticscholar.org

Leaving Group Effects: In SNAr reactions, the typical trend for halogen leaving group ability is the reverse of that seen in aliphatic SN2 reactions. nih.gov The established order of reactivity is:

F > Cl ≈ Br > I

This inverted trend is a direct consequence of the addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. csbsju.edu Highly electronegative atoms like fluorine strongly polarize the carbon-halogen bond, making the ipso-carbon more electrophilic and thus more susceptible to attack by the nucleophile. youtube.com

Despite iodine being the least effective leaving group in this series, SNAr reactions on iodo-nitroaromatics are still feasible. The powerful activation provided by the nitro group can compensate for the poorer leaving group ability of iodine. Furthermore, it has been suggested that the large size of the iodine atom creates steric strain in the planar starting material, which is relieved upon formation of the tetrahedral Meisenheimer complex, providing an additional driving force for the reaction. researchgate.net

| Halogen Leaving Group | Relative Reactivity | Governing Factor |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity strongly activates the ipso-carbon for nucleophilic attack. |

| Chlorine (Cl) | Intermediate | Moderate electronegativity and bond strength. |

| Bromine (Br) | Intermediate | Similar reactivity to chlorine. |

| Iodine (I) | Lowest | Low electronegativity provides less activation for the initial attack. |

Influence of Nitro Group as an Activating Electron-Withdrawing Group

The presence of the nitro (-NO₂) group is crucial for the feasibility of SNAr reactions on this substrate. The nitro group acts as a powerful activating group through two key electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the benzene ring through the sigma bond framework, making the entire ring more electrophilic.

Resonance Effect (-R or -M): The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.orgnih.govstackexchange.com The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.

Because both iodine atoms in this compound are positioned ortho and para to the nitro group, the ring is strongly activated for nucleophilic aromatic substitution at both C2 and C4. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to SNAr, Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The existing substituents on this compound dictate the rate and position of this attack through their combined electronic and steric effects.

Positional Selectivity of Electrophilic Attack

Predicting the site of electrophilic attack on a polysubstituted benzene ring requires an analysis of the directing effects of each substituent. libretexts.org

Nitro Group (-NO₂): This is a powerful deactivating group and a strong meta-director . fiveable.mepressbooks.pubmakingmolecules.com It strongly withdraws electron density from the ring, especially from the ortho and para positions, making the meta positions (relative to the nitro group) the least deactivated sites for electrophilic attack. The positions meta to the nitro group are C3 and C5.

Iodine Atoms (-I): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho- and para-directors because their lone pairs of electrons can stabilize the cationic intermediate (the sigma complex) through resonance. pressbooks.publibretexts.orgleah4sci.com

The iodine at C2 directs to positions C3 and C5 (its ortho and para positions, as C1 is already substituted).

The iodine at C4 directs to positions C3 and C5 (its two ortho positions, as C1 is already substituted).

When directing groups are in conflict, the outcome is determined by a combination of their effects. In this case, there is a cooperative effect. The powerful meta-directing nitro group deactivates C2, C4, and C6, leaving C3 and C5 as potential sites. The ortho-, para-directing iodine atoms also direct incoming electrophiles toward C3 and C5.

Between the two potential sites, electrophilic attack is expected to occur predominantly at the C5 position . This is due to steric hindrance; the C3 position is flanked by two large iodine atoms, making it significantly less accessible to an incoming electrophile. masterorganicchemistry.com The C5 position is only adjacent to one iodine atom and a hydrogen atom, making it the sterically favored site of reaction.

Steric and Electronic Effects of Iodine and Nitro Groups

Electronic Effects: All three substituents on the ring are deactivating, meaning this compound undergoes EAS reactions much more slowly than benzene itself. libretexts.org The nitro group is one of the most strongly deactivating groups due to its potent inductive and resonance electron withdrawal. makingmolecules.comyoutube.com The iodine atoms are also deactivating via their inductive effect, which outweighs their weaker resonance-donating effect. The cumulative deactivating effect of these three groups makes the ring highly electron-deficient and unreactive towards all but the strongest electrophiles.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Nitro (-NO₂) | C1 | Strongly Deactivating (-I, -R) | Meta (to C3, C5) |

| Iodine (-I) | C2 | Weakly Deactivating (-I, +R) | Ortho, Para (to C3, C5) |

| Iodine (-I) | C4 | Weakly Deactivating (-I, +R) | Ortho (to C3, C5) |

Steric Effects: Steric hindrance plays a decisive role in determining the regioselectivity of EAS reactions on this molecule. masterorganicchemistry.com The iodine atoms are large, and their presence significantly obstructs the adjacent positions. As outlined in section 6.2.1, the severe steric crowding at the C3 position, located between two iodine atoms, makes electrophilic attack at this site highly unfavorable. Therefore, the less hindered C5 position is the preferred site of substitution. fiveable.memasterorganicchemistry.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed into an amino group, opening up a wide array of synthetic possibilities. The reduction of the nitro group in nitroarenes is a well-established transformation in organic chemistry, and various methods can be applied, each with its own advantages and potential challenges, particularly concerning the preservation of the carbon-iodine bonds.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in this compound to yield 2,4-diiodoaniline (B1347260) is a critical transformation. The primary challenge in this process is to achieve high chemoselectivity, reducing the nitro group without causing hydrodehalogenation (replacement of iodine with hydrogen). Several reducing agents are known to be effective for the reduction of nitroarenes in the presence of sensitive functional groups like halogens.

Commonly employed methods for the selective reduction of aromatic nitro compounds include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. organic-chemistry.orgwikipedia.org These reagents are generally mild enough to leave aryl halides intact. For instance, the use of iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is a classic and industrially viable method for the reduction of nitroarenes without affecting halogen substituents. Another effective reagent is tin(II) chloride (SnCl2), which is known for its chemoselectivity in reducing nitro groups in polyfunctional molecules. organic-chemistry.org

The general reaction mechanism for metal-acid reductions involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at the oxygen atoms. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent | Typical Conditions | Advantages |

| Fe / Acid (e.g., AcOH, HCl) | Refluxing in aqueous ethanol (B145695) or acetic acid | Cost-effective, high chemoselectivity for nitro group over halogens. |

| SnCl2 / HCl | Concentrated HCl, often at room temperature or with gentle heating | Mild conditions, high yields, and good functional group tolerance. |

| Sodium Dithionite (Na2S2O4) | Aqueous or biphasic systems | Mild reducing agent, often used for sensitive substrates. |

| Zinc / Acid (e.g., AcOH) | Acetic acid, often at room temperature | Provides a mild method for reducing nitro groups. organic-chemistry.org |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. However, its application to halogenated nitroarenes requires careful selection of the catalyst and reaction conditions to prevent competitive dehalogenation. Standard catalysts like palladium on carbon (Pd/C) are highly active for hydrogenation but are also known to promote the cleavage of carbon-halogen bonds, especially with iodides and bromides. organic-chemistry.org

To circumvent this issue, less active catalysts or catalysts with modified selectivity are often employed. Raney Nickel is a common choice for the hydrogenation of nitro compounds where dehalogenation is a concern. organic-chemistry.orgorganic-chemistry.org Platinum-based catalysts, such as platinum(IV) oxide (PtO2), can also be used. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

The mechanism of catalytic hydrogenation of a nitro group involves the adsorption of the nitroarene and molecular hydrogen onto the catalyst surface. Hydrogen is activated by the metal, and the reduction proceeds in a stepwise manner, likely through the formation of nitroso and hydroxylamine intermediates, which are further hydrogenated to the corresponding amine. nih.govgla.ac.uk The selectivity for nitro group reduction over dehalogenation is influenced by factors such as the catalyst type, solvent, temperature, and hydrogen pressure. google.com

Table 2: Catalysts for Hydrogenation of Nitroarenes

| Catalyst | Typical Conditions | Selectivity Profile |

| Raney Nickel | H2 (low to medium pressure), ethanol, room temperature to mild heating | Often preferred for halogenated substrates to minimize dehalogenation. organic-chemistry.orgorganic-chemistry.org |

| Platinum(IV) Oxide (PtO2) | H2, various solvents | Can be effective for nitro reduction with variable dehalogenation. |

| Palladium on Carbon (Pd/C) | H2, various solvents | Highly active but prone to causing dehalogenation of aryl iodides. organic-chemistry.org |

Derivatization Reactions at the Iodine Positions

The two iodine atoms in this compound are valuable reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of complex molecules. The high reactivity of the C-I bond, in comparison to C-Br and C-Cl bonds, makes it an excellent substrate for various metal-mediated cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of C-C, C-N, and C-O bonds. wikipedia.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. chemrxiv.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide. organic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. For this compound, a stepwise or double Suzuki coupling could be envisioned to introduce new aryl or vinyl groups. Recently, it has been shown that even the nitro group itself can be used as a leaving group in Suzuki-Miyaura couplings, although this typically requires specific catalytic systems. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes organotin reagents (stannanes) as the coupling partners. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkynes would lead to the formation of substituted alkynylnitrobenzenes. Studies on similar substrates like 1-iodo-4-nitrobenzene (B147127) have shown high yields in Sonogashira couplings. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the arylation of olefins.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. organic-chemistry.orgwikipedia.org This would allow for the introduction of various amino substituents at the iodine positions of this compound. Recent developments have even explored the use of nitroarenes as electrophiles in Buchwald-Hartwig type reactions. nih.govresearchgate.net

Table 3: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) complex, Base |

| Stille | Organotin Reagent | C(sp²)-C(sp²), C(sp²)-C(sp) | Pd(0) complex |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) complex, Cu(I) co-catalyst, Base |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) or Pd(II) complex, Base |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd(0) complex, Ligand, Base |

Other Metal-Mediated Transformations

Besides palladium-catalyzed reactions, other metal-mediated transformations can be employed to derivatize the C-I bonds of this compound.

Lithium-Halogen Exchange: This reaction involves the treatment of an aryl halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgscribd.comharvard.edu The reaction results in the formation of an aryllithium species, which is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO2, etc.). The rate of exchange follows the trend I > Br > Cl, making the iodo groups in this compound highly susceptible to this transformation. wikipedia.org Careful control of stoichiometry and temperature would be necessary to achieve selective mono- or di-lithiation.

Copper-Mediated Reactions: Copper-catalyzed or -mediated reactions, such as the Ullmann condensation, can also be used for the formation of C-C, C-N, and C-O bonds. rsc.org For instance, the reaction of aryl iodides with phenols or amines in the presence of a copper catalyst can lead to the formation of diaryl ethers or diaryl amines. Copper can also mediate the coupling of aryl iodides with certain fluoroalkylating agents. cas.cn

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate and Building Block

The strategic placement of two iodine atoms and a nitro group on the aromatic ring of 2,4-diiodo-1-nitrobenzene makes it a highly valuable precursor in multi-step organic syntheses. The differential reactivity of the iodo and nitro functionalities allows for a range of selective transformations, including cross-coupling reactions and nucleophilic aromatic substitutions.

Precursor in the Synthesis of Complex Aromatic Compounds

The presence of two iodine atoms makes this compound an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Heck couplings, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryls, alkynyl-substituted arenes, and styrenyl compounds, respectively.

For instance, the sequential and selective cross-coupling at the C-I bonds allows for the introduction of different aryl or alkyl groups, leading to the formation of unsymmetrically substituted biphenyls and other intricate aromatic systems. The reactivity of the C-I bonds can be influenced by their position relative to the electron-withdrawing nitro group, sometimes allowing for regioselective functionalization. While specific examples for this compound are not extensively documented in readily available literature, the principles of these coupling reactions are well-established for similar di-iodinated and nitro-substituted aromatic compounds.

Table 1: Common Cross-Coupling Reactions Applicable to Di-iodoaromatics

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst + Base | C-C (Aryl-Aryl or Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | C-C (Aryl-Alkynyl) |

| Heck Coupling | Alkene | Palladium Catalyst + Base | C-C (Aryl-Vinyl) |

Role in Medicinal Chemistry Intermediates (Synthetic Utility)

Halogenated nitroaromatics are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key functional group in many drug molecules. This transformation opens up a plethora of synthetic possibilities for creating diverse chemical libraries for drug discovery.

The di-iodo substitution pattern on the nitrobenzene (B124822) core provides a scaffold that can be elaborated into various heterocyclic systems of medicinal importance. For example, the synthesis of substituted carbazoles and phenothiazines, which are structural motifs found in many psychoactive drugs and other therapeutic agents, can potentially utilize di-iodo-nitrobenzene derivatives as starting materials. The iodine atoms can facilitate cyclization reactions through intramolecular cross-coupling or other ring-forming strategies. While direct synthetic routes from this compound to specific medicinal intermediates are not prominently reported, the analogous compound 2-iodo-1-nitrobenzene is recognized as an essential building block for various pharmaceuticals.

Application in Agrochemical Intermediates (Synthetic Utility)

Similar to its role in medicinal chemistry, this compound holds potential as a precursor for agrochemical compounds. Many modern pesticides and herbicides contain complex aromatic and heterocyclic structures. The ability to introduce various substituents through cross-coupling reactions at the C-I bonds, followed by transformation of the nitro group, provides a versatile platform for the synthesis of novel agrochemical candidates. For instance, related dichloro-nitrobenzene compounds are used as intermediates in the synthesis of pigments and pesticides.

Catalytic Applications and Design of Catalytic Systems Involving Nitroarenes

The nitro group in this compound is not only a versatile functional handle for synthetic transformations but also plays a role in catalytic processes. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the C-I bonds, which can be exploited in the design of catalytic systems.

Selective Hydrogenation Catalysis

The catalytic hydrogenation of nitroarenes to their corresponding anilines is a fundamental and widely used industrial process. The resulting anilines are key intermediates for a vast array of chemicals, including dyes, polymers, and pharmaceuticals. The selective reduction of the nitro group in the presence of other reducible functional groups, such as halogens, is a significant challenge in organic synthesis.

In the case of this compound, the selective hydrogenation of the nitro group to an amino group would yield 2,4-diiodoaniline (B1347260). This product retains the two iodine atoms, which can then be used for subsequent cross-coupling reactions, providing a powerful strategy for the synthesis of complex, functionalized anilines. Achieving high selectivity is crucial to prevent the hydrodehalogenation (removal of iodine) of the C-I bonds. Various catalytic systems, often based on noble metals like platinum, palladium, or gold, are employed for this purpose, with the choice of catalyst, support, and reaction conditions being critical for achieving the desired chemoselectivity.

Table 2: Research Findings on Selective Hydrogenation of Halogenated Nitroarenes

| Catalyst System | Substrate | Product | Key Finding |

| Supported Gold Nanoparticles | Halogenated Nitroarenes | Halogenated Anilines | High chemoselectivity for the reduction of the nitro group over dehalogenation. |

| Modified Palladium Catalysts | Chloro- and Bromo-nitroarenes | Chloro- and Bromo-anilines | The addition of specific promoters can suppress hydrodehalogenation. |

Denitrative Coupling Reactions

A more recent and innovative approach in organic synthesis involves the use of the nitro group as a leaving group in cross-coupling reactions, a process known as denitrative coupling. This strategy offers an alternative to the use of traditional aryl halides and triflates, as nitroarenes are often readily available through electrophilic nitration.

The denitrative functionalization of nitroarenes can be achieved through various catalytic systems, including those based on palladium and copper. This approach allows for the direct replacement of the nitro group with other functional groups, such as aryl, alkyl, or amino groups. While the direct denitrative coupling of this compound is not yet a widely reported transformation, the development of such methodologies would provide a novel and powerful tool for the synthesis of complex di-iodinated aromatic compounds. The presence of the two iodine atoms could potentially influence the reactivity and selectivity of the denitrative coupling process.

Integration into Novel Polymer and Advanced Material Systems

The unique molecular architecture of this compound, featuring two reactive iodine atoms and a strongly electron-withdrawing nitro group, presents theoretical potential for its integration into novel polymer and advanced material systems. However, it is crucial to note that while the fundamental reactivity of its functional groups is well-understood in the context of organic synthesis, its specific application as a monomer or modifier in polymer science is not yet extensively documented in publicly available research. The following sections explore the hypothetical and potential applications based on established chemical principles.

Monomer or Modifier in Polymer Synthesis

The presence of two iodine atoms on the benzene (B151609) ring of this compound makes it a candidate as a monomer for various cross-coupling polymerization reactions. The carbon-iodine bond is known to be reactive in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for polymer synthesis.

Potential Polymerization Reactions:

Heck Coupling Polymerization: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org In a polymerization context, a diiodo-aromatic compound like this compound could be reacted with a divinyl-comonomer to produce a cross-linked or linear polymer. The reaction would proceed via a palladium-catalyzed cycle of oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.org

Sonogashira Coupling Polymerization: This reaction couples an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org this compound could potentially be polymerized with a diethynyl-comonomer to form conjugated polymers. libretexts.org Such polymers are often investigated for their electronic and optical properties. libretexts.org

Suzuki Coupling Polymerization: The Suzuki coupling reaction, which couples an aryl halide with an organoboron compound, is a versatile method for forming carbon-carbon bonds. researchgate.net While not directly demonstrated for this compound, this method is widely used for the synthesis of various polymers.

Ullmann Coupling Polymerization: The Ullmann reaction involves the copper-mediated coupling of two aryl halides. nih.gov While typically used for the synthesis of biphenyls, it can be adapted for polymerization, although it often requires harsh reaction conditions. nih.gov

The nitro group would be expected to influence the reactivity of the iodine atoms and the properties of the resulting polymer. Its strong electron-withdrawing nature could enhance the reactivity of the C-I bonds towards oxidative addition in palladium-catalyzed reactions. Furthermore, the nitro group would impart a high degree of polarity to the polymer chain, affecting its solubility, thermal stability, and electronic characteristics.

Materials with Tunable Optical or Electronic Properties

The incorporation of the this compound moiety into a polymer backbone could lead to materials with interesting optical and electronic properties. The nitrobenzene core is a known chromophore, and its presence in a conjugated polymer system, such as one synthesized via Sonogashira coupling, could lead to materials with specific absorption and emission characteristics.

The high polarizability of the nitro group can also influence the non-linear optical (NLO) properties of a material. Polymers containing nitroaromatic moieties have been investigated for their potential in NLO applications. The specific contribution of the diiodo-substitution pattern in conjunction with the nitro group on these properties would be a subject for further research.

Furthermore, the electronic properties of such polymers could be tuned by the choice of comonomer and the specific polymerization method used. The electron-accepting nature of the nitro group could facilitate the development of n-type semiconducting polymers, which are of interest for applications in organic electronics.

Precursor for Chiral Biphenyl (B1667301) Derivatives and Related Compounds

A more established and well-documented application of compounds structurally related to this compound is in the synthesis of chiral biphenyl derivatives. Axially chiral biphenyls are a class of compounds that are important as chiral ligands and catalysts in asymmetric synthesis. The steric hindrance around the biaryl bond, created by ortho-substituents, restricts rotation and gives rise to stable atropisomers.

The two iodine atoms in this compound, particularly the one at the 2-position, make it a valuable precursor for the synthesis of sterically hindered biphenyls through cross-coupling reactions.

Key Synthetic Methodologies:

Ullmann Coupling: The Ullmann coupling reaction is a classic method for the synthesis of symmetric biaryls from aryl halides in the presence of copper. nih.gov The coupling of 2-iodonitrobenzene to form 2,2'-dinitrobiphenyl (B165474) is a well-known example. nih.govrsc.org By analogy, the Ullmann coupling of this compound would be expected to produce a tetraiodo-dinitrobiphenyl derivative. While this would result in a symmetric product, subsequent functionalization of the remaining iodine atoms could lead to chiral derivatives. A diastereoselective intramolecular Ullmann coupling has also been reported for the synthesis of chiral 3,3'-disubstituted MeO-BIPHEP derivatives. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid or ester. researchgate.net This method is particularly powerful for the synthesis of unsymmetrical biaryls. This compound could be coupled with a suitable arylboronic acid to generate a diiodo-nitrobiphenyl. The reactivity of the two iodine atoms can potentially be differentiated, allowing for sequential couplings to build up complex chiral structures. Recently, atroposelective Suzuki-Miyaura coupling methods have been developed for the direct synthesis of enantioenriched biphenols, highlighting the potential for creating chiral biphenyls from precursors like this compound. nih.gov

The general strategy for synthesizing chiral biphenyls from this compound would involve a coupling reaction at the 2-position to create the sterically hindered biaryl axis. The substituents at the 3- and 3'-positions of the resulting biphenyl are crucial for inducing chirality. The nitro group and the remaining iodine atom in the this compound moiety, along with the substituents on the coupling partner, would serve as these crucial ortho-substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-diiodo-1-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of iodinated nitrobenzenes typically involves electrophilic aromatic substitution. For this compound, nitration of diiodobenzene precursors under controlled conditions (e.g., mixed acid systems at 0–5°C) is common. Reaction optimization should include:

- Temperature control to avoid side reactions (e.g., denitration or iodine displacement).

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance solubility of iodine intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (iodine’s diamagnetic anisotropy causes distinct splitting).

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks ([M] at m/z 401) and fragmentation patterns.

- Elemental analysis : Validate C, H, N, and I content against theoretical values.

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions.

- Waste disposal : Collect halogenated waste in sealed containers for incineration.

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent iodine release .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise due to heavy atoms?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to enhance scattering from iodine atoms.

- Refinement : Employ SHELXL for heavy-atom refinement. Challenges include:

- Absorption correction : Apply multi-scan methods (e.g., SADABS) due to high X-ray absorption by iodine.

- Disorder modeling : Address potential nitro group disorder using restraints (e.g., DFIX, ISOR) .

Q. How do conflicting data on the environmental persistence of nitroaromatic compounds inform risk assessments for this compound?

- Methodological Answer : Resolve discrepancies by:

- Experimental replication : Test hydrolysis/photolysis rates under standardized OECD 111 (hydrolysis) and OECD 316 (photolysis) conditions.

- Computational modeling : Estimate Henry’s law constants via bond contribution methods (e.g., Meylan & Howard’s approach) to predict volatility.